Cas no 116228-41-2 (4-Bromo-1-(4-methylbenzene)sulfonylpyrazole)

4-Bromo-1-(4-methylbenzene)sulfonylpyrazole is a brominated pyrazole derivative functionalized with a 4-methylbenzenesulfonyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine substituent enhances reactivity for further functionalization, while the sulfonyl group improves stability and facilitates selective transformations. Its well-defined structure and high purity make it suitable for cross-coupling reactions, nucleophilic substitutions, and other synthetic applications. The compound’s robust stability under various reaction conditions ensures consistent performance in complex synthetic pathways. Researchers value its utility in constructing heterocyclic frameworks and as a precursor for bioactive molecule development.
4-Bromo-1-(4-methylbenzene)sulfonylpyrazole structure
116228-41-2 structure
Product Name:4-Bromo-1-(4-methylbenzene)sulfonylpyrazole
CAS No:116228-41-2
MF:C10H9BrN2O2S
MW:301.159660100937
MDL:MFCD06080375
CID:2094617
PubChem ID:14041591
Update Time:2025-06-12

4-Bromo-1-(4-methylbenzene)sulfonylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-tosyl-1H-pyrazole
    • 4-bromo-1-(4-methylphenyl)sulfonylpyrazole
    • 4-Brom-1-tosylpyrazol
    • 4-bromo-1H-pyrazol-1-yl(4-methylphenyl)sulfone
    • MFCD06080375
    • 4-Bromo-1-tosylpyrazole
    • I11351
    • 1H-Pyrazole, 4-bromo-1-[(4-methylphenyl)sulfonyl]-
    • AS-68436
    • 4-bromo-1-(4-methylbenzenesulfonyl)-1H-pyrazole
    • AKOS003962844
    • 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole
    • DTXSID30554844
    • 4-Bromo-1-[(4-methylbenzene)sulfonyl]pyrazole
    • CS-0179614
    • 4-BROMO-1-(4-METHYLBENZENESULFONYL)PYRAZOLE
    • SY125729
    • SCHEMBL422433
    • 116228-41-2
    • 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole
    • MDL: MFCD06080375
    • Inchi: 1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3
    • InChI Key: XRKOINRPMVFMFN-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)S(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 299.95700
  • Monoisotopic Mass: 299.95681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 60.3Ų

Experimental Properties

  • PSA: 60.34000
  • LogP: 3.27180

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4-Bromo-1-(4-methylbenzene)sulfonylpyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:116228-41-2)4-Bromo-1-(4-methylbenzene)sulfonylpyrazole
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Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:44
Price ($):288.0
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Additional information on 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole

Introduction to 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole (CAS No. 116228-41-2)

4-Bromo-1-(4-methylbenzene)sulfonylpyrazole, identified by its Chemical Abstracts Service (CAS) number 116228-41-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a sulfonyl group at specific positions on the pyrazole core enhances its chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole make it particularly interesting for researchers exploring novel drug candidates. The bromine substituent at the fourth position of the pyrazole ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct biaryl frameworks. Additionally, the sulfonyl group at the first position introduces polarity and potential hydrogen bonding capabilities, which can be exploited to enhance binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. Pyrazole derivatives have emerged as a prominent class of compounds due to their ability to modulate enzyme activity and receptor binding. Specifically, 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole has been investigated for its potential role in inhibiting kinases and other enzymes involved in cancer metabolism. Preliminary studies suggest that this compound exhibits promising inhibitory activity against certain kinases, making it a candidate for further development into an anticancer therapeutic.

The synthesis of 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole involves a multi-step process that typically begins with the preparation of a brominated pyrazole precursor. This precursor is then subjected to sulfonylation using an appropriate sulfonylating agent, such as 4-methylbenzenesulfonyl chloride, in the presence of a base to facilitate the reaction. The final product is purified through standard techniques like column chromatography or recrystallization to achieve high purity levels suitable for subsequent biological testing.

The pharmacological evaluation of 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole has revealed several interesting properties. In vitro assays have demonstrated its ability to inhibit the activity of specific kinases, which are overexpressed in many cancers. Additionally, the compound shows moderate selectivity towards certain kinase isoforms, suggesting that it may have fewer off-target effects compared to non-selective inhibitors. These findings have prompted further investigation into its potential as a lead compound for drug development.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole with biological targets. By using computational methods, researchers can predict how this compound interacts with proteins such as kinases at an atomic level. This information is crucial for designing derivatives with improved potency and selectivity. For instance, molecular docking studies have identified key residues on the target kinase that interact with the bromine and sulfonyl groups of the compound, providing insights into how these interactions can be optimized.

In addition to its kinase inhibition properties, 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole has also been explored for its potential antimicrobial activity. Recent studies have shown that pyrazole derivatives can disrupt bacterial cell membranes and inhibit bacterial growth. The structural features of this compound make it a promising candidate for developing novel antimicrobial agents against resistant bacterial strains. Further research is needed to fully elucidate its mechanism of action and evaluate its efficacy in vivo.

The development of new synthetic methodologies is another area where 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole plays a significant role. The demand for efficient and sustainable synthetic routes has led to innovations in catalytic processes and green chemistry principles. Researchers have developed novel catalysts that facilitate the bromination and sulfonylation steps under milder conditions, reducing waste and improving yields. These advancements not only make the synthesis more environmentally friendly but also enhance scalability for industrial applications.

The future prospects for 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole are promising, with ongoing research aimed at expanding its therapeutic applications. By leveraging structure-activity relationship (SAR) studies, researchers can modify various parts of the molecule to enhance its biological activity. For example, exploring different sulfonyl groups or substituents on the pyrazole ring may lead to compounds with improved pharmacokinetic properties or reduced toxicity.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for new drug candidates like 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with promising activity profiles. This approach has been instrumental in identifying hits that undergo further optimization into lead compounds.

In conclusion, 4-Bromo-1-(4-methylbenzene)sulfonylpyrazole (CAS No. 116228-41-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it valuable for synthesizing novel drug candidates targeting various diseases, particularly cancer and infections caused by resistant bacteria. As research continues to uncover new therapeutic applications and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:116228-41-2)4-Bromo-1-(4-methylbenzene)sulfonylpyrazole
A893594
Purity:99%
Quantity:5g
Price ($):288.0
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